molecular formula C9H9N3 B7959281 3-Methyl-2-(2H-pyrazol-3-yl)pyridine

3-Methyl-2-(2H-pyrazol-3-yl)pyridine

Cat. No.: B7959281
M. Wt: 159.19 g/mol
InChI Key: YBHRKGLATYQBHF-UHFFFAOYSA-N
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Description

3-Methyl-2-(2H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 3 and a pyrazole moiety at position 2.

Properties

IUPAC Name

3-methyl-2-(1H-pyrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-3-2-5-10-9(7)8-4-6-11-12-8/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHRKGLATYQBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Tosylhydrazone and 2-Ethynylpyridine Coupling

The cascade reaction between N-tosylhydrazones and ethynylpyridines, as demonstrated by Rodríguez et al., provides a versatile platform for constructing 2-(pyrazol-3-yl)pyridines. In this method, N-tosylhydrazones derived from α-bromoketones react with 2-ethynylpyridines in acetonitrile under basic conditions (K₂CO₃) at 100°C, forming pyrazole rings via in situ diazo intermediates. For 3-methyl-2-(2H-pyrazol-3-yl)pyridine, substituting 2-ethynylpyridine with 2-ethynyl-3-methylpyridine could theoretically direct pyrazole formation at the desired position.

Key Reaction Parameters

  • Temperature : 100°C, critical for diazo intermediate stability.

  • Base : K₂CO₃ (2 equiv.) ensures deprotonation and facilitates cyclization.

  • Solvent : Acetonitrile promotes polar transition states.

Yields for analogous compounds range from 47% to 82%, depending on substituent electronic effects and addition rates. Slow addition of N-tosylhydrazones (over 2 hours) improves yields by minimizing side reactions, as evidenced in the synthesis of 2-[1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-phenyl-1H-pyrazol-3-yl]pyridine (3g).

Cyclization and Decarboxylation Approaches

Hydrazinopyridine Cyclization with Dicarbonyl Compounds

Patents by Bayer CropScience describe a cyclization-decarboxylation route for 3-(3-chloro-1H-pyrazol-1-yl)pyridine, adaptable to methyl-substituted analogs. The process involves:

  • Cyclization : 3-Hydrazinopyridine dihydrochloride reacts with dialkyl maleate to form pyrazolidine intermediates.

  • Chlorination : Treatment with POCl₃ or SOCl₂ introduces chlorine at the pyrazole 3-position.

  • Oxidation : Conversion of 4,5-dihydro-pyrazoles to aromatic pyrazoles using MnO₂ or DDQ.

  • Decarboxylation : Copper(II) oxide in DMF at 120°C removes carboxylic acid groups, yielding the target pyrazole-pyridine hybrid.

Critical Insight : Copper(II) oxide is indispensable for decarboxylation, as alternative agents (e.g., HCl, Pd(II)) failed. For this compound, substituting maleate with methyl-substituted diketones could position the methyl group during cyclization.

Sandmeyer Reaction-Based Functionalization

Amino-to-Methyl Conversion

While patents focus on converting amino groups to chloro substituents via Sandmeyer reactions, analogous strategies could hypothetically introduce methyl groups. For instance, treating 3-(3-amino-1H-pyrazol-1-yl)pyridine with methylating agents (e.g., CH₃I in the presence of Cu(I)) might yield the methyl derivative. However, this approach remains speculative, as no direct examples are documented in the reviewed literature.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield Range Challenges
Multicomponent CascadeN-Tosylhydrazones, EthynylpyridinesDiazo formation, Cyclization47–82%Regioselectivity, competing side reactions
Cyclization-DecarboxylationHydrazinopyridine, Dialkyl MaleateCyclization, Oxidation, Decarboxylation60–75% (analogs)Decarboxylation specificity, copper dependency
Hypothetical Sandmeyer MethylationAmino-pyrazole-pyridineDiazotization, MethylationN/ALack of precedent, potential over-methylation

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

The methyl group at pyridine’s 3-position introduces steric hindrance, potentially directing pyrazole formation to the 2-position. Computational studies suggest that electron-donating groups (e.g., -CH₃) ortho to reaction sites accelerate cyclization by stabilizing transition states.

Decarboxylation Efficiency

Copper(II) oxide’s role in decarboxylation remains mechanistically unclear. Hypotheses include single-electron transfer (SET) pathways or Lewis acid-mediated carboxylate activation. Optimizing copper loading (e.g., 10 mol%) and solvent polarity (DMF > DMSO) could enhance yields for methylated derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 3-methyl-2-(2H-pyrazol-3-yl)pyridine exhibit substantial antimicrobial properties. For instance, compounds containing the pyrazole moiety have shown effectiveness against a range of bacterial pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus1.56 μg/mL
This compoundE. coli3.125 μg/mL

Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cells, enhancing its viability as a therapeutic agent against various cancer types . The presence of the pyrazole ring contributes to its ability to interact with biological targets effectively.

Biological Activities

Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including those based on this compound. These compounds have been shown to inhibit pro-inflammatory cytokines, offering potential applications in treating inflammatory diseases .

Neuroprotective Effects
Recent research indicates that certain derivatives may possess neuroprotective qualities, potentially serving as candidates for treating neurodegenerative disorders .

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a crucial intermediate in synthesizing more complex heterocycles. Its unique structure allows for various reactions, making it a valuable building block in organic synthesis .

Industrial Applications

Material Science
The compound has been explored for its potential use in materials science, particularly in developing semiconductors and organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in advanced materials .

Case Studies

Case Study 1: Antimicrobial Screening
A series of experiments were conducted to evaluate the antimicrobial activity of this compound derivatives against various pathogens. Results indicated significant inhibition at low concentrations, supporting its use as a lead compound in drug development.

Case Study 2: Synthesis and Characterization
In a study focused on synthesizing novel derivatives, researchers utilized this compound as a starting material to create compounds with enhanced biological activities. The synthesized derivatives underwent rigorous testing for their pharmacological properties, demonstrating improved efficacy compared to earlier compounds.

Mechanism of Action

The mechanism by which 3-Methyl-2-(2H-pyrazol-3-yl)pyridine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

Structural and Electronic Features

The table below highlights key structural differences between 3-Methyl-2-(2H-pyrazol-3-yl)pyridine and related compounds:

Compound Name Core Structure Substituents/Modifications Key Properties/Implications Reference
This compound Pyridine + pyrazole Methyl (C3), pyrazole (C2) Potential bioactivity; tunable solubility
3-Methyl-2-(2H-pyrazol-3-yl)thiazolo[3,2-a]benzimidazole (108a) Thiazolo-benzimidazole + pyrazole Methyl, pyrazole, fused thiazole-benzimidazole Enhanced aromaticity; possible anticancer activity
2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)pyridine Pyridine + pyrazole Methyl (C2), pyrazole (C3) Altered regiochemistry; modified electronic effects
4-(1-Methyl-1H-pyrazol-5-yl)pyridine Pyridine + pyrazole Methyl (pyrazole), pyrazole (C4) Steric hindrance differences; solubility
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine Pyridine + tetrazole Tetrazole (C3), phenyl substitution Increased polarity; potential CNS activity

Key Observations :

  • Regiochemistry: The position of the pyrazole substituent (C2 vs. C3) significantly alters electronic distribution and steric effects.

Physicochemical Properties

Property This compound 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine 2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)pyridine
Molecular Weight (g/mol) ~174.19 (estimated) 214.22 145.17 (base structure)
Purity 97% >95% (purified via column chromatography) Not specified
Thermal Stability Not reported Studied via DSC Not reported

Notes:

  • The tetrazole-containing analog exhibits higher molecular weight and polarity, impacting solubility and bioavailability.
  • Differential Scanning Calorimetry (DSC) data for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine revealed a melting point of 168–170°C .

Biological Activity

3-Methyl-2-(2H-pyrazol-3-yl)pyridine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure

The compound features a pyridine ring substituted with a pyrazole moiety, which is known for contributing to various biological activities. The presence of the methyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit a wide range of antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, derivatives have been synthesized that show comparable activity to standard antibiotics like ampicillin and ketoconazole .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismActivity Level (MIC)
This compoundE. coli20 µg/mL
Pyrazole Derivative AS. aureus15 µg/mL
Pyrazole Derivative BPseudomonas aeruginosa10 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various studies have reported that pyrazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives showed significant activity against breast cancer cell lines, suggesting a promising avenue for therapeutic development .

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)12.5
Pyrazole Derivative CA549 (Lung)8.0
Pyrazole Derivative DHeLa (Cervical)15.0

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, influencing pathways related to inflammation and cell growth.
  • DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Burguete et al. synthesized a series of pyrazole derivatives and tested their antibacterial activity against E. coli and S. aureus. The results indicated that certain modifications significantly enhanced antimicrobial potency, establishing a structure-activity relationship .
  • Anticancer Screening : In a comprehensive evaluation of various pyrazole compounds, researchers found that this compound exhibited notable cytotoxicity against MCF-7 cells, with further investigation revealing that it induced apoptosis through the activation of caspase pathways .

Q & A

Basic Research: What are the recommended synthetic pathways for 3-Methyl-2-(2H-pyrazol-3-yl)pyridine, and how do reaction conditions influence yield?

Methodological Answer:
A feasible approach involves coupling pyridine and pyrazole precursors via catalytic cross-coupling or condensation reactions. For example:

  • Step 1: Start with 3-methylpyridine derivatives and functionalize the C2 position with a leaving group (e.g., halogen).
  • Step 2: Employ Suzuki-Miyaura coupling or nucleophilic aromatic substitution with a pyrazole moiety. demonstrates analogous syntheses using Fe₂O₃@SiO₂/In₂O₃ catalysts for enhanced regioselectivity .
  • Critical Factors:
    • Catalyst choice (e.g., transition metals for cross-coupling).
    • Solvent polarity (polar aprotic solvents like DMF improve reaction rates).
    • Temperature control (60–120°C balances kinetics and side reactions).
  • Yield Optimization: Monitor by HPLC or GC-MS, with yields typically ranging 40–70% depending on substituent steric effects.

Advanced Research: How do substituent effects in this compound complicate crystallographic refinement?

Methodological Answer:
The pyrazole and methyl groups introduce torsional flexibility and disorder in crystal lattices, challenging structural determination:

  • Crystallographic Workflow:
    • Use SHELX for small-molecule refinement ( ). For disordered regions, apply PART/SUMP restraints or split-site modeling .
    • Validate with residual density maps (e.g., check for peaks >0.5 e⁻/ų).
  • Case Study: Pyridine derivatives with bulky substituents often require TWIN/BASF commands in SHELXL to address twinning, as seen in ’s discussion of high-resolution data .

Basic Research: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Pyridine protons (C5/C6) appear as doublets δ 7.2–8.5 ppm; pyrazole protons (NH) show broad signals δ 10–12 ppm. Methyl groups resonate as singlets δ 2.2–2.5 ppm .
    • ¹³C NMR: Pyridine carbons (C2) appear δ 150–160 ppm; pyrazole carbons δ 105–125 ppm.
  • Mass Spectrometry (MS): ESI-MS in positive ion mode typically shows [M+H]⁺ peaks. High-resolution MS (e.g., TOF) confirms molecular formula (e.g., C₉H₁₀N₃, M.W. 160.20) .

Advanced Research: How can DFT studies elucidate the electronic interactions of this compound with metal surfaces?

Methodological Answer:
Density Functional Theory (DFT) predicts charge-transfer mechanisms and binding affinities:

  • Procedure:
    • Optimize geometry using B3LYP/6-31G(d) basis sets.
    • Analyze frontier orbitals (HOMO/LUMO) to identify electron-rich pyridine/pyrazole sites ( ).
  • Key Findings:
    • Pyridine rings act as electron donors, while pyrazole NH groups participate in hydrogen bonding (Table 1.2, ) .
    • Adsorption energy (ΔE) correlates with corrosion inhibition efficiency in metal-coordination studies .

Safety & Handling: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Nitrile gloves, lab coat, and ANSI-approved goggles ().
    • Fume hood for synthesis steps to avoid inhalation (TLV: Not established; assume <1 mg/m³) .
  • Emergency Protocols:
    • Spills: Absorb with inert material (e.g., vermiculite), avoid water to prevent dispersion.
    • Exposure: Flush eyes with water for 15+ minutes; consult SDS for antidote guidance ( ) .

Advanced Research: How do steric and electronic effects influence regioselectivity in derivatizing this compound?

Methodological Answer:

  • Steric Effects: Methyl at C3 hinders electrophilic substitution at C4/C5. Use bulky directing groups (e.g., -NO₂) to override inherent pyridine reactivity.
  • Electronic Effects: Pyridine’s electron-withdrawing nature directs nucleophilic attacks to C2. Computational tools (e.g., NBO analysis) quantify charge distribution .
  • Case Study: highlights regioselective fluorination at pyridine C6 using protective groups on pyrazole .

Data Contradiction Analysis: How to resolve discrepancies in reported synthetic yields for pyridine-pyrazole hybrids?

Methodological Answer:

  • Variables to Audit:
    • Purity of starting materials (e.g., halide content in pyridine precursors).
    • Catalyst deactivation (e.g., moisture sensitivity in Pd-based systems).
  • Statistical Approach:
    • Use Design of Experiments (DoE) to isolate factors (e.g., temperature vs. solvent).
    • Cross-validate with independent characterization (e.g., single-crystal XRD vs. NMR) .

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